(NE)-N-(imidazo[1,2-a]pyridin-2-ylmethylidene)hydroxylamine
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Overview
Description
(NE)-N-(imidazo[1,2-a]pyridin-2-ylmethylidene)hydroxylamine is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry. The imidazo[1,2-a]pyridine scaffold is recognized for its versatility and potential in various chemical and biological applications.
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which en300-179909 belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various derivatives, suggesting a wide range of potential targets .
Mode of Action
It’s known that n-nitrosamines, a class of compounds related to en300-179909, can form as impurities in the process of chemical drug production . Following drug administration, oxidation of the N-Nitrosamine species by cytochrome P450 leads to downstream production of carcinogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases .
Biochemical Pathways
The oxidation of n-nitrosamines by cytochrome p450, a key enzyme in drug metabolism, suggests that en300-179909 may interact with metabolic pathways involving this enzyme .
Pharmacokinetics
The oxidation of n-nitrosamines by cytochrome p450 suggests that en300-179909 may be metabolized by this enzyme, which plays a crucial role in drug metabolism .
Result of Action
The production of carcinogenic diazonium salts that damage dna by alkylation of susceptible nucleobases suggests that en300-179909 may have genotoxic effects .
Action Environment
The formation of n-nitrosamines as impurities in the process of chemical drug production suggests that manufacturing conditions may influence the properties of en300-179909 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-(imidazo[1,2-a]pyridin-2-ylmethylidene)hydroxylamine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various synthetic methodologies, including:
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.
Tandem Reactions: These reactions involve multiple sequential reactions that occur in a single reaction vessel without the need for intermediate isolation
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-(imidazo[1,2-a]pyridin-2-ylmethylidene)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to form different reduction products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions may result in various substituted derivatives .
Scientific Research Applications
(NE)-N-(imidazo[1,2-a]pyridin-2-ylmethylidene)hydroxylamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: The compound is used in various industrial applications, including the development of new materials and chemical processes
Properties
IUPAC Name |
(NE)-N-(imidazo[1,2-a]pyridin-2-ylmethylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-9-5-7-6-11-4-2-1-3-8(11)10-7/h1-6,12H/b9-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLHUVAGJCUGOO-WEVVVXLNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC(=CN2C=C1)/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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